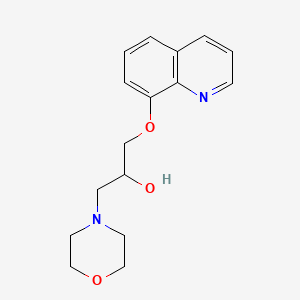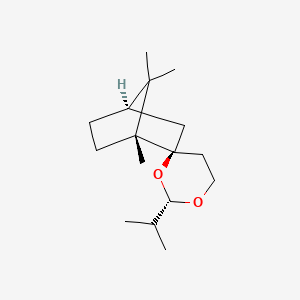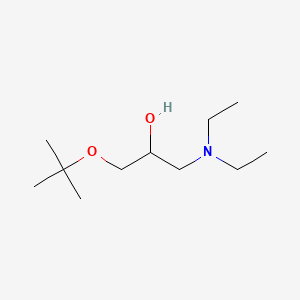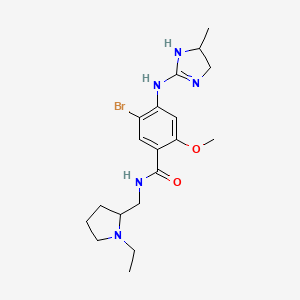
Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the benzamide core.
Imidazole Formation: Cyclization to form the imidazole ring.
Pyrrolidine Attachment: Alkylation to attach the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.
Reduction: Reduction reactions could target the bromine atom or the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups to the benzamide core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a pharmacological agent. Its structural features suggest it might interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzamides are known for their activity as antipsychotics, antiemetics, and anti-inflammatory agents, so this compound might exhibit similar properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, known for its diverse biological activities.
5-Bromo-2-methoxybenzamide: A simpler analog with similar structural features.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their pharmacological properties.
Uniqueness
The uniqueness of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” lies in its combination of structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
111049-54-8 |
|---|---|
Molekularformel |
C19H28BrN5O2 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C19H28BrN5O2/c1-4-25-7-5-6-13(25)11-21-18(26)14-8-15(20)16(9-17(14)27-3)24-19-22-10-12(2)23-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,26)(H2,22,23,24) |
InChI-Schlüssel |
AXZJATWBNZZIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC3=NCC(N3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


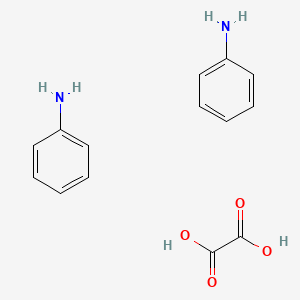
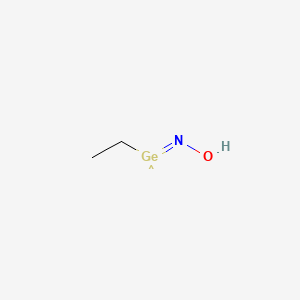




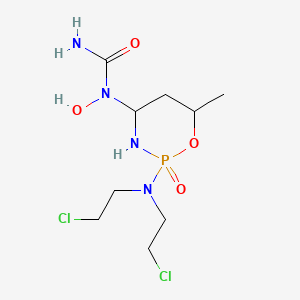
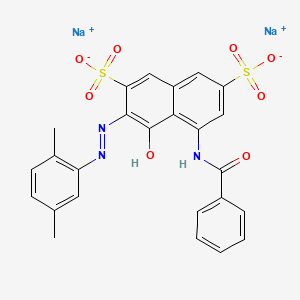
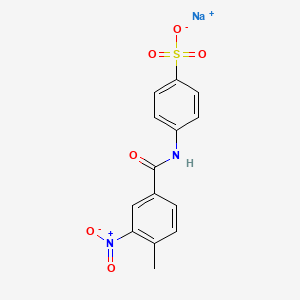
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
